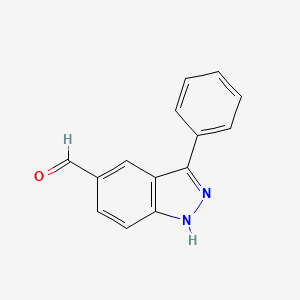

3-Phenyl-1H-indazole-5-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenyl-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-10-6-7-13-12(8-10)14(16-15-13)11-4-2-1-3-5-11/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIZPGDPFGXBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of Indazole Carbaldehyde Derivatives

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a highly versatile functional group that serves as a key center for a multitude of chemical transformations. Its electrophilic carbon atom readily participates in reactions with a wide array of nucleophiles, making it a valuable handle for molecular elaboration and the synthesis of more complex derivatives.

Condensation Reactions with Nucleophiles

Condensation reactions involving the aldehyde group are fundamental to its chemistry, providing pathways to form new carbon-nitrogen and carbon-carbon bonds. These reactions typically involve the initial nucleophilic attack on the aldehyde carbon, followed by the elimination of a water molecule.

A primary example is the reaction with amine-based nucleophiles. The aldehyde group of indazole derivatives readily condenses with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. These products are not only stable derivatives in their own right but also serve as intermediates for further synthetic modifications, including the construction of larger heterocyclic systems.

| Nucleophile | Reagent Type | Product | Bond Formed |

| Primary Amine (R-NH₂) | Nucleophile | Schiff Base / Imine (C=N-R) | C=N |

| Hydrazine (B178648) (H₂N-NH₂) | Nucleophile | Hydrazone (C=N-NH₂) | C=N |

| Hydroxylamine (H₂N-OH) | Nucleophile | Oxime (C=N-OH) | C=N |

| Semicarbazide (H₂N-NH-C(O)NH₂) | Nucleophile | Semicarbazone (C=N-NH-C(O)NH₂) | C=N |

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group in 3-Phenyl-1H-indazole-5-carbaldehyde makes it susceptible to addition reactions with a variety of nucleophiles. Unlike condensation reactions, these transformations may or may not involve the subsequent loss of a water molecule. For instance, the addition of organometallic reagents like Grignards (R-MgX) or organolithiums (R-Li) leads to the formation of secondary alcohols after an aqueous workup. Similarly, the addition of cyanide ions (from sources like HCN or NaCN) results in the formation of cyanohydrins, which are valuable precursors for α-hydroxy acids and α-amino alcohols.

Reductive Transformations to Alcohols and Oxidative Pathways to Carboxylic Acids

The aldehyde group exists in an intermediate oxidation state, allowing for both reduction to an alcohol and oxidation to a carboxylic acid. The aldehyde function on indazole scaffolds provides convenient access to the corresponding secondary alcohols. nih.gov This reduction can be achieved using various reducing agents.

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 1H-indazole-5-carboxylic acid. This transformation introduces a new functional group that can be used for further derivatization, such as the formation of esters and amides.

| Transformation | Reagent Class | Product Functional Group |

| Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid (-COOH) |

Carbon-Carbon Bond Forming Reactions: Knoevenagel and Wittig Condensations

The aldehyde group is a crucial participant in powerful carbon-carbon bond-forming reactions that extend the carbon skeleton of the molecule. The Knoevenagel and Wittig reactions are prominent examples utilized in the functionalization of indazole aldehydes. nih.gov

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile), typically catalyzed by a weak base like an amine. nih.govacs.orgamazonaws.com This reaction leads to the formation of a new carbon-carbon double bond.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.comsciepub.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), leading to the formation of an alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com This reaction is known for its high degree of regioselectivity in placing the double bond.

| Reaction Name | Reactant | Key Reagent/Catalyst | Product Feature |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | Base (e.g., Piperidine, Triethylamine) | α,β-Unsaturated system |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Ylide | Alkene (C=C) |

Cyclization Reactions for Formation of Fused Heteroaromatic Systems

The aldehyde functionality on the indazole core is a key intermediate for constructing polycyclic heteroaromatic systems. nih.gov Through cyclization reactions with appropriate bifunctional reagents, the aldehyde group can be incorporated into new five- or six-membered rings. For example, reaction with α-amino ketones or α-amino nitriles can lead to the formation of fused oxazoles or imidazoles. Similarly, reactions with reagents containing sulfur and nitrogen can yield thiazole (B1198619) rings. These cyclization strategies are pivotal in medicinal chemistry for accessing diverse molecular scaffolds. nih.gov

Reactivity of the Indazole Ring System

The indazole ring is an aromatic heterocyclic system that undergoes a range of chemical reactions. Its reactivity is influenced by the presence of two nitrogen atoms within the pyrazole (B372694) portion of the ring and is further modulated by the phenyl and carbaldehyde substituents in this compound.

Indazoles are heteroaromatic compounds and can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is directed by the existing substituents and the electronic nature of the bicyclic ring. The presence of the imino hydrogen (-NH) in the pyrazole ring allows for facile N-alkylation and N-acylation reactions. chemicalbook.com Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-form. chemicalbook.comnih.gov The phenyl group at position 3 will influence the electron distribution within the ring system, while the electron-withdrawing nature of the carbaldehyde at position 5 will deactivate the benzene (B151609) ring towards electrophilic attack, particularly at the ortho and para positions relative to the aldehyde.

| Reaction Type | Reagent Class | Typical Position of Reaction |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | Benzene ring (positions influenced by substituents) |

| N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | N1 or N2 position |

Electrophilic Substitution Reactions on the Indazole Nucleus

The indazole ring system is susceptible to electrophilic substitution reactions. The position of substitution on the benzene portion of the indazole nucleus is directed by the combined electronic effects of the fused pyrazole ring and any existing substituents. In the case of this compound, the directing effects of the phenyl group at the 3-position, the carbaldehyde group at the 5-position, and the pyrazole ring itself must be considered.

Indazoles are generally considered heteroaromatic and can undergo reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The fused pyrazole ring acts as a deactivating group, making the benzene ring less reactive towards electrophiles compared to benzene itself.

The substituents on the benzene ring further modulate this reactivity. The carbaldehyde group at the 5-position is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org This would direct incoming electrophiles to the positions meta to it, which are the 4- and 6-positions. Conversely, the phenyl group at the 3-position, while not directly on the benzene part of the indazole, can influence the electron density of the entire ring system.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-Phenyl-4-nitro-1H-indazole-5-carbaldehyde and/or 3-Phenyl-6-nitro-1H-indazole-5-carbaldehyde |

| Halogenation | Br₂/FeBr₃ | 3-Phenyl-4-bromo-1H-indazole-5-carbaldehyde and/or 3-Phenyl-6-bromo-1H-indazole-5-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

Table 1: Predicted Outcomes of Electrophilic Substitution Reactions on this compound.

Reactions of NH-Indazoles with Formaldehyde (B43269)

The reaction of N-unsubstituted indazoles with formaldehyde is a well-documented transformation that typically results in the formation of N-hydroxymethyl derivatives. nih.govacs.org This reaction is of significance as the resulting N-hydroxymethyl group can act as a protecting group or as a reactive handle for further functionalization. nih.gov

The reaction mechanism generally involves the nucleophilic attack of the N1 nitrogen of the indazole on the electrophilic carbon of formaldehyde. nih.govresearchgate.net In acidic conditions, formaldehyde can be protonated, increasing its electrophilicity. nih.govacs.org The reaction of NH-indazoles with formaldehyde has been studied for various substituted indazoles, including nitro derivatives. nih.govacs.orgresearchgate.net These studies have shown that the reaction proceeds to give N1-hydroxymethylated products. nih.govacs.org

For this compound, the presence of the NH proton in the pyrazole ring allows for a similar reaction with formaldehyde. The expected product would be the N1-hydroxymethyl derivative, (3-phenyl-5-carbaldehyde-1H-indazol-1-yl)methanol.

General Reaction Scheme:

While specific experimental data for the reaction of this compound with formaldehyde is not detailed in the available literature, the general reactivity pattern of NH-indazoles suggests that this transformation is feasible. The reaction conditions would likely involve treating the indazole with formaldehyde in a suitable solvent, potentially with acid or base catalysis to facilitate the reaction.

| Reactant | Reagent | Product |

| This compound | Formaldehyde (CH₂O) | (3-Phenyl-5-carbaldehyde-1H-indazol-1-yl)methanol |

Table 2: Expected Reaction of this compound with Formaldehyde.

Further reactions of the aldehyde group at the 5-position could also occur, but the primary reaction for an NH-indazole with formaldehyde is typically at the pyrazole nitrogen.

Advanced Spectroscopic Characterization Techniques for 3 Phenyl 1h Indazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Phenyl-1H-indazole-5-carbaldehyde, offering profound insights into its molecular framework.

Proton (¹H NMR) and Carbon-¹³ (¹³C NMR) Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively. researchgate.net In a typical ¹H NMR spectrum of an indazole derivative, distinct signals corresponding to the aromatic protons of the phenyl and indazole rings, as well as the aldehyde proton, are observed. rsc.orgbeilstein-journals.org For instance, the aldehyde proton typically appears as a singlet in the downfield region, around 10.0 ppm. rsc.org The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, with chemical shifts influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all unique carbon atoms. beilstein-journals.org The carbonyl carbon of the aldehyde group is characteristically found at a low field, often above 190 ppm. rsc.org The carbons of the phenyl and indazole rings appear in the aromatic region of the spectrum. The specific chemical shifts are instrumental in confirming the substitution pattern of the molecule. researchgate.net

Below is a representative table of expected NMR data for this compound, compiled from typical values for similar structures.

| ¹H NMR Data | ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| ~13.5 (s, 1H) | Indazole N-H | ~192.0 |

| ~10.1 (s, 1H) | Aldehyde C-H | ~150.0 |

| ~8.5 (s, 1H) | Indazole C4-H | ~141.0 |

| ~8.0-7.4 (m) | Aromatic H | ~135.0 |

| ~130.0-120.0 | ||

| ~110.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Multinuclear NMR Studies for Structural Isomer Differentiation and Protonation States

Distinguishing between N1 and N2 isomers of indazoles is a common challenge that can be addressed using multinuclear NMR techniques. acs.org While ¹H and ¹³C NMR provide initial clues, ¹⁵N NMR can be particularly decisive. The chemical shift of the nitrogen atoms is highly sensitive to their chemical environment and bonding, allowing for clear differentiation between the N1-H and N2-H tautomers. acs.org Furthermore, changes in the NMR spectra upon addition of acid or base can be used to study the protonation states of the indazole ring, providing valuable information about the compound's reactivity. acs.org

Solid-State NMR Applications in Indazole Structure Determination

For compounds that are difficult to crystallize or are poorly soluble, solid-state NMR (ssNMR) spectroscopy offers a powerful alternative for structural analysis. nih.gov ssNMR can provide information about the local environment and short-range order of atoms in a solid sample. nih.gov By analyzing the anisotropic interactions that are averaged out in solution-state NMR, such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can reveal details about molecular conformation and packing in the solid state. rsc.orgrsc.org This technique is particularly useful for characterizing different polymorphic forms of a compound, which can have distinct physical properties. nih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for this compound include:

N-H stretch: A broad band typically observed in the region of 3400-3200 cm⁻¹, characteristic of the indazole N-H group. nih.gov

C-H stretch (aromatic): Multiple sharp bands usually appearing just above 3000 cm⁻¹.

C=O stretch (aldehyde): A strong, sharp absorption band typically found in the range of 1700-1680 cm⁻¹. nih.gov This is one of the most diagnostic peaks in the spectrum.

C=N and C=C stretches (aromatic): A series of bands in the 1650-1450 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds within the phenyl and indazole rings. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3200 |

| Aromatic C-H Stretch | >3000 |

| Aldehyde C=O Stretch | 1700-1680 |

| Aromatic C=N & C=C Stretch | 1650-1450 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. rsc.org HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. beilstein-journals.org This precision allows for the determination of the exact molecular formula, distinguishing it from other compounds with the same nominal mass. rsc.org The experimentally determined mass is compared to the calculated mass for the proposed formula, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the correct composition. nih.gov

For this compound (C₁₄H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value obtained from the HRMS analysis.

X-ray Crystallography for Definitive Structural Elucidation and Conformational Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous three-dimensional structural elucidation of a molecule. acs.org This technique requires a single crystal of the compound. When a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice.

X-ray crystallography provides:

Unambiguous confirmation of the molecular structure , including the regiochemistry of the phenyl and aldehyde substituents on the indazole core.

Precise bond lengths and angles , offering insight into the bonding within the molecule.

Detailed conformational information , revealing the dihedral angle between the phenyl ring and the indazole ring system.

Information about intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which influence the crystal packing.

This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for designing related molecules with specific functionalities.

Computational Chemistry Applications in the Study of 3 Phenyl 1h Indazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for examining the intricacies of molecular systems. For 3-Phenyl-1H-indazole-5-carbaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Indazole Derivatives (Illustrative Data)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indazole Derivative 8a | - | - | High |

| Indazole Derivative 8c | - | - | High |

| Indazole Derivative 8s | - | - | High |

Note: Specific values for this compound are not available in the cited literature. The table indicates that related derivatives have been found to have high energy gaps, suggesting significant stability. nih.govrsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Investigations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow denote regions of intermediate potential.

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a likely site for electrophilic interaction. The hydrogen atom of the aldehyde group and the N-H proton of the indazole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The phenyl ring and the indazole core would show a more neutral potential. These insights are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. nih.gov

Theoretical Studies on Tautomeric Equilibria and Stability

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen of the indazole ring. nih.govbeilstein-journals.org The relative stability of these tautomers is a key factor influencing the compound's chemical behavior and biological activity. Computational studies, particularly DFT calculations, are highly effective in determining the ground-state energies of these tautomers and thus predicting their equilibrium populations. researchgate.netnih.gov

For most indazole derivatives, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. nih.govbeilstein-journals.org Theoretical calculations on related systems have confirmed this general trend. researchgate.net The relative stability can be influenced by substituent effects and solvent conditions. For this compound, it is anticipated that the 1H tautomer would be the predominant form in the gas phase and in non-polar solvents.

Calculation of Quantum Chemical Parameters

From the HOMO and LUMO energies, a range of quantum chemical parameters can be calculated to further quantify the reactivity of this compound. These global reactivity descriptors provide a more detailed picture of the molecule's chemical behavior. researchgate.netnih.gov

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.

Nucleophilicity Index (Nu): A measure of the molecule's ability to donate electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are instrumental in rationalizing and predicting the outcomes of chemical reactions involving this compound.

Table 2: Illustrative Quantum Chemical Parameters for an Indazole Derivative

| Parameter | Formula | Representative Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | High |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | - |

| Chemical Potential (μ) | -(E_HOMO + E_LUMO) / 2 | - |

| Nucleophilicity Index (Nu) | - | - |

| Electrophilicity Index (ω) | μ² / 2η | - |

Gauge-Invariant Atomic Orbital (GIAO) Calculations for Theoretical NMR Shielding

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of molecules. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus, the GIAO method provides theoretical NMR spectra that can be compared with experimental data to confirm the structure of a synthesized compound. nih.govnih.govipb.pt

For this compound, GIAO calculations would be performed to predict the ¹H and ¹³C chemical shifts. This would involve optimizing the molecular geometry using a DFT method (e.g., B3LYP) and a suitable basis set, followed by the GIAO calculation itself. core.ac.uk The theoretical chemical shifts can aid in the assignment of complex NMR spectra and can also be used to study the effects of conformational changes and intermolecular interactions on the NMR parameters.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations can be employed to investigate its potential binding affinity and mode of interaction with various biological targets. This involves preparing the 3D structure of the ligand and the receptor, and then using a docking program to explore possible binding poses. The results are typically scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.

Studies on related indazole derivatives have demonstrated their potential to bind to various enzymes, including those involved in cancer and microbial infections. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, docking studies on 3-carboxamide indazole derivatives have identified key interactions with the active site of renal cancer-related proteins. rsc.org Similarly, 3-phenyl-1H-indazole derivatives have shown promising binding interactions with enzymes targeted for antifungal and antibacterial therapies. researchgate.net

Prediction of Binding Energies and Interaction Modes with Biological Targets

A primary application of computational chemistry in studying this compound is the prediction of its binding energy and interaction mode with various biological targets. Molecular docking is a key technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding energy.

In studies of related indazole derivatives, molecular docking has been successfully employed to identify potential inhibitors for targets like the Discoidin Domain Receptor 1 (DDR1), which is implicated in renal cancer. nih.gov The binding energy values, typically expressed in kcal/mol, are used to rank different compounds, with lower (more negative) values indicating a stronger, more favorable interaction. nih.gov For instance, the crystal structure of DDR1 in complex with an indazole-based inhibitor served as a basis for docking studies to evaluate novel derivatives. nih.gov

The interaction mode reveals the specific amino acid residues in the target's binding pocket that interact with the ligand. These interactions are crucial for affinity and selectivity and typically include:

Hydrogen Bonds: Essential for anchoring the ligand in the binding site.

Hydrophobic Interactions: Often involving aromatic rings, like the phenyl group in this compound.

For example, in studies on Estrogen-related receptor α (ERRα) inverse agonists, computational models have shown how ligands can be sandwiched within a hydrophobic interlayer composed of residues like Phenylalanine (Phe328 and Phe495), which is a critical determinant of their biological activity. nih.gov

Table 1: Example of Docking Results for Indazole Derivatives

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Indazole-based inhibitor | DDR1 | Lower values indicate higher efficacy | Not specified in abstract nih.gov |

| 1H-1,2,3-triazole derivative | ERRα | Correlated with biological activity | Phe328, Phe495, Ser325 nih.gov |

This table is illustrative and based on findings for related heterocyclic compounds to demonstrate the type of data generated.

In Silico Assessment of Ligand-Target Specificity

Beyond predicting binding affinity, computational methods are vital for assessing the specificity of a ligand for its intended target over other proteins. This is crucial for minimizing off-target effects and potential toxicity. Indazole derivatives are of significant interest as kinase inhibitors, a class of enzymes with highly conserved ATP-binding sites, making selectivity a major challenge. rsc.org

In silico assessment of specificity involves docking the compound, such as this compound, against a panel of related and unrelated proteins. By comparing the predicted binding energies and interaction modes across these targets, researchers can identify features that confer selectivity. For instance, a compound might achieve specificity by forming a unique hydrogen bond with a non-conserved residue in the target's binding pocket or by exploiting subtle differences in the pocket's shape and hydrophobicity.

Studies on ERRα inverse agonists have demonstrated how specific interactions, such as a hydrogen bond with Serine 325, and the ligand's ability to induce particular conformational changes in the receptor, contribute to its unique binding mode and activity. nih.gov These computational insights are fundamental to designing more selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational stability of the complex in a simulated physiological environment.

Analysis of Dynamic Behavior of Indazole Derivatives in Complex Environments

MD simulations are used to analyze the dynamic behavior of indazole derivatives when bound to their target proteins. nih.govfrontiersin.org Researchers track various parameters throughout the simulation, such as:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Radius of Gyration (Rg): Indicates the compactness of the protein structure.

Solvent Accessible Surface Area (SASA): Measures the protein surface area exposed to the solvent, which can change upon ligand binding.

In studies of ERRα, MD simulations revealed that the flexibility of specific helices (Helix3 and Helix11) in the receptor is directly related to the biological activity of the bound inverse agonist. nih.gov This type of dynamic information is impossible to obtain from static docking poses alone.

Binding Free Energy Calculations (e.g., MM-GBSA)

MD simulations provide the structural ensembles needed for more accurate estimations of binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular post-processing technique applied to MD simulation trajectories. nih.gov It calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov

The MM-GBSA method is considered more accurate than docking scores and less computationally intensive than more rigorous alchemical free energy methods. nih.gov The calculation involves averaging the energy components over numerous snapshots taken from the MD trajectory. acs.org The resulting binding free energy (ΔG_bind) can be broken down into contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy, offering a detailed look at the driving forces of binding. frontiersin.org

Table 2: Components of MM-GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdw | Van der Waals Energy | Generally favorable |

| ΔE_elec | Electrostatic Energy | Favorable or unfavorable |

| ΔG_polar | Polar Solvation Energy | Generally unfavorable (desolvation penalty) |

| ΔG_nonpolar | Nonpolar Solvation Energy | Generally favorable (hydrophobic effect) |

This table outlines the typical components calculated in an MM-GBSA analysis as described in the literature. frontiersin.org

Computational Contributions to Structure-Activity Relationship (SAR) Studies

Computational chemistry provides a powerful framework for understanding and predicting Structure-Activity Relationships (SAR). SAR studies investigate how chemical structure correlates with biological activity, guiding the optimization of lead compounds. nih.gov For this compound, computational SAR can predict how modifications to its structure—such as adding substituents to the phenyl ring or the indazole core—would affect its binding affinity and activity.

By creating a library of virtual derivatives and subjecting them to docking and free energy calculations, chemists can prioritize which compounds to synthesize and test in the lab. This approach saves significant time and resources. For example, computational analysis can reveal that a specific modification, like introducing a methyl group, might clash with a residue in the binding pocket, leading to reduced activity. nih.gov Conversely, it might identify a position where adding a hydrogen bond donor could dramatically improve potency.

The synthesis of various 3,6-disubstituted indazole derivatives and their subsequent biological evaluation against hepcidin (B1576463) production provided experimental data that can be used to build and validate computational SAR models. nih.gov Similarly, SAR studies on pyrazoline derivatives have highlighted the integral role of the core heterocyclic structure in conferring cytotoxic activity against cancer cell lines. mdpi.com By integrating computational predictions with experimental results, a robust SAR model can be developed to accelerate the discovery of potent and selective drug candidates based on the 3-phenyl-1H-indazole scaffold.

Emerging Research Directions and Advanced Applications of Indazole Derivatives in Synthetic and Materials Science Research

Indazoles as Versatile Building Blocks for Complex Organic Synthesis

The inherent reactivity of the aldehyde group and the tunable electronic properties of the indazole core make 3-Phenyl-1H-indazole-5-carbaldehyde a versatile precursor for the synthesis of a wide array of complex organic molecules. The aldehyde functionality serves as a convenient handle for various chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. These reactions allow for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

One of the key applications of indazole derivatives, including those derived from this compound, is in the field of medicinal chemistry. The indazole scaffold is considered a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. For instance, various substituted indazoles have been investigated for their potential as kinase inhibitors, which are crucial in the development of targeted cancer therapies. nih.govrsc.org The synthesis of these complex molecules often relies on the strategic functionalization of the indazole core, a process where intermediates like this compound are instrumental. chemimpex.com

A notable synthetic strategy involves the nitrosation of indoles to produce 1H-indazole-3-carboxaldehydes, highlighting a direct route to this class of compounds. rsc.org This method provides an efficient pathway to access the aldehyde functionality, which can then be further elaborated. For example, the aldehyde can be converted into an amine, which can then be acylated or coupled with other molecules to generate libraries of potential drug candidates. The 3-phenyl substituent influences the electronic and steric properties of the molecule, which can be crucial for its biological activity. nih.gov

The versatility of the indazole scaffold is further demonstrated by its use in fragment-based drug discovery (FBDD). acs.org In this approach, small molecular fragments with weak binding affinities are identified and then optimized to create more potent and selective lead compounds. The rigid structure of the indazole core makes it an ideal scaffold for orienting these fragments in three-dimensional space.

Exploration in Novel Material Development: Polymers and Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of indazole derivatives have led to their exploration in the development of novel organic materials, particularly for applications in polymers and Organic Light-Emitting Diodes (OLEDs). The extended π-conjugated system of the indazole ring, coupled with the electron-withdrawing nature of the carbaldehyde group and the electron-donating or -withdrawing potential of the phenyl substituent, allows for the tuning of the compound's electronic and optical properties.

In the context of OLEDs, organic molecules with specific energy levels are required for efficient charge injection, transport, and light emission. Indazole derivatives can be incorporated into the emissive layer or other functional layers of an OLED device. chemimpex.com The emission color can be modulated by modifying the substituents on the indazole core, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the incorporation of carbazole (B46965) derivatives, which are structurally related to indazoles, has been shown to be effective in multifunctional materials for OLEDs. bohrium.com

The aldehyde functionality of this compound provides a reactive site for polymerization. This allows for the incorporation of the indazole moiety into polymer backbones or as pendant groups. The resulting polymers may exhibit enhanced thermal stability, charge transport properties, or specific optical characteristics, making them suitable for a range of applications, including as components in organic electronics or as advanced coatings.

Role in Advanced Biochemical Assay Development and Mechanistic Studies

The indazole scaffold plays a significant role in the development of advanced biochemical assays and in the elucidation of biological mechanisms. The ability of indazole derivatives to interact with specific biological targets, such as enzymes and receptors, makes them valuable tools for probing biological processes. researchgate.net

The aldehyde group of this compound can be utilized to create fluorescent probes. By reacting the aldehyde with a fluorophore-containing molecule, a new compound is formed that can be used to visualize and track biological events within cells. chemimpex.com These probes can be designed to be "turn-on" or "turn-off" sensors, where the fluorescence is modulated upon binding to a specific target. This allows for the sensitive and selective detection of biomolecules and the study of their interactions in real-time.

Furthermore, indazole derivatives are employed in mechanistic studies to understand how drugs and other bioactive molecules exert their effects. By systematically modifying the structure of an indazole-based inhibitor, researchers can map the binding site of a target protein and identify key interactions that are essential for its function. nih.gov This information is crucial for the rational design of more potent and selective drugs.

Indazole Scaffolds in Catalyst Design and Methodological Development

The unique structural and electronic properties of indazoles also make them attractive scaffolds for the design of novel catalysts. The nitrogen atoms in the pyrazole (B372694) ring can coordinate to metal centers, creating well-defined catalytic sites. The substituents on the indazole core can be modified to tune the steric and electronic environment of the metal, thereby influencing the catalyst's activity and selectivity.

While the direct use of this compound in catalysis is not extensively reported, the broader class of indazole derivatives has shown promise in this area. For instance, indazole-based ligands have been used in various transition metal-catalyzed reactions, such as cross-coupling reactions. The development of new synthetic methodologies often relies on the discovery of novel catalysts, and indazole scaffolds offer a promising platform for this research.

The aldehyde functionality of this compound could also be exploited in the development of organocatalysts. The aldehyde could participate in various catalytic cycles, such as in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic transformations.

Q & A

Basic: What are the established synthetic routes for 3-Phenyl-1H-indazole-5-carbaldehyde, and what experimental parameters are critical for reproducibility?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting halogenated pyrazole precursors (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with phenylboronic acid under Suzuki–Miyaura coupling conditions . Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., triphenylphosphine) are critical for cross-coupling efficiency .

- Reaction conditions : Basic environments (e.g., Na₂CO₃) and anhydrous solvents (e.g., DMF) are required to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (CHCl₃/MeOH) ensures high purity .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and purity. For example, aldehyde protons typically resonate at δ 9.8–10.2 ppm .

- X-ray crystallography : Use SHELXL for refinement and Mercury CSD for visualization. Critical metrics include R-factors (< 5%) and hydrogen-bonding networks .

- Mass spectrometry : HRESIMS provides molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

-

Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility

Solvent Solubility (mg/mL) DMSO 25–30 Methanol 5–10 Water <1 -

Stability : Store at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation. Stability assays (TGA/DSC) indicate decomposition above 150°C .

Advanced: How can reaction yields be optimized for scale-up synthesis, and what are common pitfalls?

Answer:

- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) to balance cost and efficiency .

- Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time versus traditional reflux .

- Pitfalls :

Advanced: How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved?

Answer:

- Validation tools : Cross-check using SHELXL’s ADDSYM function to detect missed symmetry elements and PLATON for Twinning/ADP analysis .

- Data collection : High-resolution datasets (≤ 0.8 Å) reduce ambiguity in electron density maps .

- Case study : Discrepancies in phenyl ring torsion angles (e.g., 5–10°) may arise from thermal motion; refine using anisotropic displacement parameters .

Advanced: What computational strategies are effective for predicting biological activity or reaction mechanisms?

Answer:

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity. Key parameters include grid box size (20 ų) and Lamarckian GA .

- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO/LUMO) for reactivity analysis .

- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns trajectories) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to enhance electrophilicity .

- Bioisosteric replacement : Replace the phenyl ring with heteroaromatic groups (e.g., pyridine) to modulate solubility .

- In vitro assays : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.